molecular formula C26H17N3O2S B2560802 (E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile CAS No. 866051-09-4

(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile

Cat. No. B2560802
CAS RN: 866051-09-4
M. Wt: 435.5
InChI Key: YGIVWKKWTWORHS-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile is a useful research compound. Its molecular formula is C26H17N3O2S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality (E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Kinase CK2 Inhibition

Protein kinase CK2 (CK2) is a ubiquitous serine/threonine protein kinase that plays a crucial role in cell signaling and regulation. It has emerged as an attractive target for anticancer drug development. Researchers have discovered new CK2 inhibitors based on the 1,3-dioxo-2,3-dihydro-1H-indene core present in our compound. These inhibitors exhibit improved activity against CK2, with the best compound (SL-15) achieving an impressive IC50 of 0.85 ± 0.09 μM . This finding opens up new avenues for designing CK2-targeted therapies.

Antioxidant Properties

While specific studies on our compound are limited, related derivatives containing the 1,3-dioxo-2,3-dihydro-isoindol-2-yl moiety have been investigated for their antioxidant activity. Seven novel hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic acid 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl esters were synthesized and characterized. Although our compound itself hasn’t been directly studied, exploring its antioxidant potential could be worthwhile .

Selective Cytotoxicity

Another avenue to explore is the cytotoxicity of compounds related to our molecule. For instance, the derivative 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide demonstrated promising activity against the MCF-7 cell line. Its IC50 value was 1.96 μM, indicating potential selectivity . Investigating our compound’s cytotoxic effects could provide valuable insights.

properties

IUPAC Name

(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O2S/c27-15-19(14-18-8-5-7-17-6-1-2-9-21(17)18)24-28-20(16-32-24)12-13-29-25(30)22-10-3-4-11-23(22)26(29)31/h1-11,14,16H,12-13H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIVWKKWTWORHS-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=CS3)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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